molecular formula C16H20N2O5 B4813250 N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide

Cat. No.: B4813250
M. Wt: 320.34 g/mol
InChI Key: CSOAFKPQXBUFFS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, a butanamide chain, and a pyrrolidinone moiety. Its distinct structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The amine is acylated with a butanoyl chloride derivative to form the amide linkage.

    Cyclization: The final step involves cyclization to introduce the pyrrolidinone ring, often using a dehydrating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The amide and pyrrolidinone moieties can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield hydroxylated derivatives, while reduction of the amide may produce the corresponding amine.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide: shares similarities with other compounds featuring methoxy-substituted phenyl rings and amide linkages.

    This compound: is unique due to its specific substitution pattern and the presence of the pyrrolidinone ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-22-12-6-5-11(10-13(12)23-2)17-14(19)4-3-9-18-15(20)7-8-16(18)21/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOAFKPQXBUFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)CCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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